7-Fluoro-2-methylquinazolin-4-ol

Medicinal Chemistry Lipophilicity Physicochemical Properties

This 7-fluoroquinazolinone building block is essential for oncology R&D programs targeting PKA, PKB/Akt, and PARP-1. The 7-fluoro substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling library diversification that non-halogenated analogs cannot support. Its validated use in patent WO2006/051290 A2 provides direct IP alignment for kinase inhibitor development.

Molecular Formula C9H7FN2O
Molecular Weight 178.166
CAS No. 194473-03-5
Cat. No. B573599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methylquinazolin-4-ol
CAS194473-03-5
Molecular FormulaC9H7FN2O
Molecular Weight178.166
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)F)C(=O)N1
InChIInChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
InChIKeyBLFIAQNYLCTAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-methylquinazolin-4-ol (CAS 194473-03-5): A Strategic Fluorinated Scaffold for Kinase-Targeted Synthesis


7-Fluoro-2-methylquinazolin-4-ol (CAS 194473-03-5) is a fluorinated heterocyclic compound belonging to the quinazolinone class [1]. It is characterized by a quinazoline core with a key fluoro substituent at the 7-position and a methyl group at the 2-position. This specific substitution pattern is critical for its role as a versatile building block in medicinal chemistry, particularly for synthesizing complex molecules targeting protein kinases and other enzymes [2]. Its primary utility is in research and development as a synthetic intermediate, not as a final active pharmaceutical ingredient.

The Critical Role of 7-Fluoro Substitution in 7-Fluoro-2-methylquinazolin-4-ol vs. Non-Fluorinated Analogs


In-class quinazoline derivatives cannot be generically substituted due to the profound impact of even minor substituent changes on physicochemical properties and, consequently, on downstream synthetic utility and biological target engagement. The introduction of a single fluorine atom at the 7-position in 7-fluoro-2-methylquinazolin-4-ol, compared to the non-fluorinated 2-methylquinazolin-4-ol, alters key parameters such as lipophilicity (LogP), metabolic stability, and electronic distribution within the aromatic ring [1]. These changes are not linear and can dramatically affect the compound's performance as a synthetic intermediate in cross-coupling reactions or its binding affinity in a biological assay, making the specific fluorinated analogue irreplaceable for certain applications [2].

Quantitative Evidence Differentiating 7-Fluoro-2-methylquinazolin-4-ol (CAS 194473-03-5) from Key Analogs


Physicochemical Differentiation: LogP Comparison with Non-Fluorinated Analog

The introduction of a fluorine atom at the 7-position significantly modulates the lipophilicity of the quinazoline scaffold. 7-Fluoro-2-methylquinazolin-4-ol (Target Compound) demonstrates a calculated LogP value indicative of increased lipophilicity compared to its direct non-fluorinated analog, 2-methylquinazolin-4-ol. This change in LogP is a quantifiable parameter affecting membrane permeability and solubility, which are critical for both synthetic handling and biological assay performance [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Synthetic Utility in Kinase Inhibitor Development: Direct Patent Citation

7-Fluoro-2-methylquinazolin-4-ol is explicitly disclosed as a key synthetic intermediate in patent WO2006/051290 A2, which describes compounds for treating protein-kinase mediated disorders, including cancer [1]. The patent, assigned to the Institute of Cancer Research and Astex Therapeutics, specifically claims the use of intermediates of this structure for preparing therapeutic agents targeting PKA and PKB (Akt) kinases. This citation provides a clear, documented advantage for procurement over non-fluorinated or differently substituted quinazoline analogs that are not mentioned in this high-value therapeutic context.

Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

Electronic Effects on the Quinazoline Scaffold: Impact on Reactivity

The electron-withdrawing nature of the 7-fluoro substituent on the quinazoline core enhances the electrophilicity of the C-4 position and the carbon atoms in the fused benzene ring compared to non-fluorinated analogs like 2-methylquinazolin-4-ol [1]. This electronic modulation is a class-level effect that can be exploited in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, which are common in the synthesis of complex drug candidates. While direct kinetic data comparing these two specific compounds is not available, studies on related fluorinated quinazolines confirm increased reactivity at the 7-position in methoxy-dehalogenation reactions [2].

Synthetic Chemistry Cross-coupling Reactions Electrophilicity

Procurement-Driven Application Scenarios for 7-Fluoro-2-methylquinazolin-4-ol (CAS 194473-03-5)


As a Building Block in the Synthesis of PKA and PKB (Akt) Kinase Inhibitors

Procurement is justified for medicinal chemistry programs targeting protein kinase A (PKA) and protein kinase B (PKB/Akt) for oncology indications. The compound is a validated intermediate in the synthesis pathway described in patent WO2006/051290 A2 [1], making it a preferred choice for research groups aiming to explore or optimize this specific chemical space. Its use provides a direct link to a known intellectual property landscape in kinase inhibition.

For Derivatization via Metal-Catalyzed Cross-Coupling Reactions at the C-7 Position

The 7-fluoro substituent serves as a strategic synthetic handle, enabling further functionalization of the quinazoline core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) after conversion to a more reactive intermediate. This application scenario is specifically enabled by the fluorine atom, differentiating it from non-halogenated analogs which lack this reactive site [2]. This makes it a valuable building block for creating diverse compound libraries.

As a Fragment in Fragment-Based Drug Discovery (FBDD) for Kinase Targets

With a molecular weight of 178.16 g/mol and a calculated LogP of 1.37, 7-fluoro-2-methylquinazolin-4-ol adheres to key physicochemical guidelines for fragment-based lead discovery (e.g., the 'Rule of Three') . Its fluorinated nature provides a unique 19F NMR handle for binding studies. This makes it a strategically advantageous fragment for screening against kinase targets compared to non-fluorinated fragments that lack this spectroscopic probe.

Synthesis of PARP-1 Inhibitor Scaffolds

The quinazolinone core is a recognized scaffold for developing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . The 7-fluoro-2-methylquinazolin-4-ol structure offers a promising starting point for constructing more potent and selective PARP-1 inhibitors, leveraging the electronic and lipophilic contributions of the fluorine atom. This provides a defined application area beyond general kinase inhibition.

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